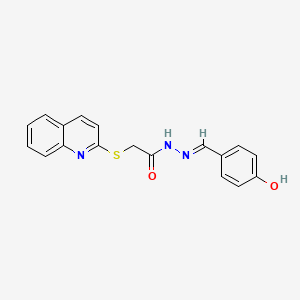![molecular formula C19H13N5 B11560134 5-amino-3-[(E)-1-cyano-2-phenylethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11560134.png)
5-amino-3-[(E)-1-cyano-2-phenylethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-[(1E)-1-cyano-2-phenyleth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes amino, cyano, and phenyl groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(1E)-1-cyano-2-phenyleth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile typically involves multi-step reactions. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under specific conditions. The reaction can be carried out without solvents at room temperature or with stirring at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature . Another method involves the fusion of aromatic amines with ethyl cyanoacetate at high temperatures, around 150°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. Techniques such as solvent-free reactions and the use of specific catalysts can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-[(1E)-1-cyano-2-phenyleth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can result in a wide range of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
5-Amino-3-[(1E)-1-cyano-2-phenyleth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-amino-3-[(1E)-1-cyano-2-phenyleth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . The exact mechanism may vary based on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
- **5-Amino-3-[(1E)-1-cyano-2-phenyleth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile shares similarities with other pyrazole derivatives, such as 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and 3-[(1E)-1-cyano-2-phenyleth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile .
Uniqueness
The uniqueness of 5-amino-3-[(1E)-1-cyano-2-phenyleth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H13N5 |
|---|---|
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
5-amino-3-[(E)-1-cyano-2-phenylethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H13N5/c20-12-15(11-14-7-3-1-4-8-14)18-17(13-21)19(22)24(23-18)16-9-5-2-6-10-16/h1-11H,22H2/b15-11- |
Clave InChI |
YJWQPYBRFYRETP-PTNGSMBKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(/C#N)\C2=NN(C(=C2C#N)N)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-2-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11560055.png)


![3-(4-Chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B11560065.png)
![2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11560073.png)
![N-(3-Chlorophenyl)-N-({N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11560080.png)
![3-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B11560083.png)
![3-(4-chlorophenyl)-4-[4-(2-propynyloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11560087.png)
![(2E)-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B11560092.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11560103.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide](/img/structure/B11560107.png)
![2-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11560113.png)

![N-[(E)-benzylideneamino]-2-(4-chloroanilino)acetamide](/img/structure/B11560121.png)
